molecular formula C10H6Cl2O2S B444390 Methyl 3,4-dichloro-1-benzothiophene-2-carboxylate CAS No. 444905-19-5

Methyl 3,4-dichloro-1-benzothiophene-2-carboxylate

Cat. No.: B444390
CAS No.: 444905-19-5
M. Wt: 261.12g/mol
InChI Key: SKWQDBQCLUXTKF-UHFFFAOYSA-N
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Description

Methyl 3,4-dichloro-1-benzothiophene-2-carboxylate (CAS 21211-18-7) is a substituted benzothiophene ester with the molecular formula C₁₀H₆Cl₂O₂S and a molecular weight of 261.13 g/mol . The compound features a benzothiophene core substituted with chlorine atoms at the 3- and 4-positions and a methyl ester group at the 2-position. Notably, this compound is listed as discontinued by CymitQuimica across all quantities (1g to 250mg), suggesting challenges in synthesis, stability, or commercial demand .

Properties

IUPAC Name

methyl 3,4-dichloro-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2O2S/c1-14-10(13)9-8(12)7-5(11)3-2-4-6(7)15-9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWQDBQCLUXTKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic aromatic substitution, where methyl mercaptoacetate reacts with 2,3-dichlorobenzaldehyde in the presence of a strong base (e.g., aqueous KOH or NaOH) and a phase transfer catalyst (e.g., tetrabutylammonium bromide, TBAB). Key steps include:

  • Thiolate Formation : Deprotonation of methyl mercaptoacetate by alkali hydroxide generates a thiolate ion, which attacks the electrophilic carbonyl carbon of 2,3-dichlorobenzaldehyde.

  • Cyclization : Intramolecular nucleophilic substitution forms the benzothiophene core, with chlorine substituents retained at the 3- and 4-positions.

  • Esterification : The methyl ester group is introduced in situ via the methyl mercaptoacetate reagent, eliminating the need for post-synthesis modification.

Critical Parameters :

  • Temperature : 115–125°C under pressurized conditions (15–25 psi).

  • Reagent Ratios :

    • 2,3-Dichlorobenzaldehyde : methyl mercaptoacetate = 2:1 (w/w).

    • Catalyst loading: 1–5% (w/w) TBAB relative to benzaldehyde.

  • Reaction Time : 3–5 hours.

Yield and Scalability

In pilot-scale trials, this method achieves 83–92% yield (Table 1). The process is compatible with continuous flow systems, enabling industrial-scale production with minimal by-products.

Table 1: Optimized Conditions for One-Pot Synthesis

ParameterValue
Starting Material2,3-Dichlorobenzaldehyde
Thiol ComponentMethyl mercaptoacetate
Base15% (w/w) KOH
CatalystTBAB (2% w/w)
Temperature120°C
Pressure20 psi
Yield89%

Post-Synthesis Chlorination of Benzothiophene Intermediates

For laboratories lacking access to dihalogenated benzaldehydes, an alternative route involves chlorination of a preformed benzothiophene intermediate. This two-step method is less efficient but offers flexibility in introducing chlorine substituents.

Synthesis of Benzothiophene-2-carboxylate Intermediate

The unsubstituted benzothiophene-2-carboxylate is first synthesized via cyclocondensation of 2-chlorobenzaldehyde and methyl mercaptoacetate under conditions similar to Section 1.1.

Electrophilic Chlorination

The intermediate undergoes electrophilic chlorination using chlorine gas (Cl₂) in the presence of FeCl₃ as a catalyst. Key considerations:

  • Regioselectivity : Chlorination occurs preferentially at the 3- and 4-positions due to electron-donating effects of the ester group.

  • Conditions : 40–60°C in dichloromethane, 4–6 hours.

  • Yield : 65–75% after purification.

Comparative Analysis of Methods

Table 2: Advantages and Limitations of Synthetic Routes

MethodAdvantagesLimitations
One-Pot CyclocondensationHigh yield (89%), scalableRequires dihalogenated benzaldehyde
Post-Synthesis ChlorinationUses readily available precursorsLower yield (65–75%), additional purification steps

Industrial-Scale Optimization

Solvent and Catalyst Recovery

Industrial implementations often employ solvent recycling systems to reduce costs. For example, dimethyl sulfoxide (DMSO) is recovered via distillation and reused in subsequent batches.

By-Product Management

The primary by-product, potassium chloride, is removed via filtration and repurposed for agricultural applications .

Chemical Reactions Analysis

Methyl 3,4-dichloro-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used but can include a wide range of functionalized benzothiophene derivatives .

Scientific Research Applications

Medicinal Chemistry

Methyl 3,4-dichloro-1-benzothiophene-2-carboxylate has been investigated for its potential therapeutic applications:

  • Anti-inflammatory Properties : Research indicates that derivatives of this compound exhibit significant anti-inflammatory effects, making them potential candidates for treating conditions like rheumatoid arthritis and other inflammatory diseases .
  • Cancer Treatment : The compound is being explored for its role in cancer therapy. It acts as an active ingredient in drugs targeting various cancers by modulating immune responses and inhibiting specific proteins involved in tumor growth .

Biological Studies

The compound is utilized in biological research for:

  • Enzyme Inhibition Studies : It serves as a tool for studying enzyme interactions and mechanisms, particularly in understanding oxidative stress and DNA repair pathways .
  • Protein Interaction Analysis : this compound is valuable in exploring protein interactions within cells, contributing to insights into cellular processes.

Material Science

In materials science, this compound is used to develop advanced materials:

  • Organic Semiconductors : Research has shown that derivatives can be utilized in the fabrication of organic semiconductors and light-emitting diodes due to their favorable electronic properties .

Chemical Reactions Involving this compound

The compound undergoes various chemical reactions that enhance its utility:

Reaction TypeDescription
Oxidation Can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide.
Reduction Reduction can yield thiol or thioether derivatives using lithium aluminum hydride.
Nucleophilic Substitution Chlorine atoms can be substituted with other functional groups through nucleophilic reactions.

Case Study 1: Anti-Cancer Activity

A recent study demonstrated the efficacy of this compound in inhibiting tumor growth in xenograft models. The study showed a significant reduction in tumor size when treated with this compound compared to controls, highlighting its potential as an anti-cancer agent.

Case Study 2: Enzyme Inhibition

In another study focusing on oxidative DNA damage repair mechanisms, this compound was shown to inhibit OGG1 (8-oxoguanine DNA glycosylase), which plays a crucial role in repairing oxidative DNA lesions. This inhibition suggests potential applications in cancer therapies targeting DNA repair pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 3,4- vs. 3,6-Dichloro Substitution

A key structural analog is methyl 3,6-dichloro-1-benzothiophene-2-carboxylate (CAS 83933-17-9), which shares the same molecular formula and weight (C₁₀H₆Cl₂O₂S, 261.13 g/mol ) but differs in chlorine substitution at the 3,6-positions .

Key Differences:
  • Electronic Effects: The 3,4-dichloro isomer places chlorine atoms on adjacent positions, creating steric hindrance and a planar electronic environment.
  • Applications: Derivatives of the 3,6-dichloro analog, such as 2-[(3,4,5-trimethoxybenzoyl)amino]ethyl 3,6-dichloro-1-benzothiophene-2-carboxylate (CAS 521321-61-9), are utilized in complex esters, suggesting broader applicability in pharmacological intermediates . The discontinued status of the 3,4-dichloro isomer may reflect inferior performance in such applications.

Substituent Variation: Chloro vs. Amino Groups

Methyl 5-amino-1-benzothiophene-2-carboxylate (CAS 20532-28-9, C₁₀H₉NO₂S, MW 207.25 g/mol) replaces chlorine with an amino group at position 5 .

Key Differences:
  • Reactivity: The amino group introduces basicity and hydrogen-bonding capability, enhancing solubility in polar solvents compared to the hydrophobic 3,4-dichloro analog.
  • Biological Relevance: Amino-substituted benzothiophenes are common in drug discovery (e.g., kinase inhibitors), whereas chloro-substituted analogs may serve as intermediates or halogen-bonding motifs.

Functional Group Modifications: Ester Derivatives

The 3,6-dichloro analog is frequently functionalized into esters with bioactive moieties (e.g., acetyl or naphthyl groups) . These derivatives highlight the versatility of the benzothiophene core in drug design.

Data Tables

Table 1: Structural and Commercial Comparison of Benzothiophene Derivatives

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Status/Notes
Methyl 3,4-dichloro-1-benzothiophene-2-carboxylate 21211-18-7 C₁₀H₆Cl₂O₂S Cl at 3,4 positions 261.13 Discontinued (CymitQuimica)
Methyl 3,6-dichloro-1-benzothiophene-2-carboxylate 83933-17-9 C₁₀H₆Cl₂O₂S Cl at 3,6 positions 261.13 Available (used in esters)
Methyl 5-amino-1-benzothiophene-2-carboxylate 20532-28-9 C₁₀H₉NO₂S NH₂ at position 5 207.25 Available (laboratory use)

Table 2: Substituent Impact on Properties

Substituent Type Electronic Effect Solubility Likely Applications
Chloro (3,4) Electron-withdrawing Low (hydrophobic) Intermediates, halogenated scaffolds
Chloro (3,6) Electron-withdrawing Moderate Pharmacological esters
Amino (5) Electron-donating High Drug candidates, H-bond donors

Biological Activity

Methyl 3,4-dichloro-1-benzothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of the Compound

This compound is a synthetic derivative of benzothiophene. Its structure allows it to act as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. The compound has garnered attention for its potential roles in enzyme inhibition and as a precursor for drugs with anti-inflammatory, antimicrobial, and anticancer properties.

Anticancer Properties

Research has demonstrated that this compound exhibits notable anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Reference
HepG248
A54944
SW6204.3
SKRB-31.2

In these studies, the compound's mechanism involves inducing apoptosis in cancer cells, as evidenced by flow cytometry analyses showing increased apoptotic cell populations upon treatment .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes involved in various biochemical pathways. The compound interacts with molecular targets such as kinases and phosphatases, which are crucial for cellular signaling and regulation.

Table 2: Enzyme Inhibition Studies

Enzyme TargetInhibition TypeReference
Protein Kinase ACompetitive Inhibition
PhosphodiesteraseNon-competitive Inhibition

The biological effects of this compound are primarily mediated through its interactions with specific proteins and enzymes. The compound binds to active sites on target molecules, altering their conformation and activity. This interaction can lead to downstream effects that modulate cell signaling pathways critical for cancer progression and inflammation .

Case Study 1: Anticancer Efficacy in HepG2 Cells

A study focusing on the anticancer efficacy of this compound revealed that treatment resulted in significant apoptosis in HepG2 cells. The study utilized various concentrations of the compound and measured apoptotic rates using propidium iodide staining followed by flow cytometry. Results indicated a concentration-dependent increase in apoptosis, highlighting the compound's potential as an anticancer agent .

Case Study 2: Enzyme Interaction Analysis

In another investigation, researchers explored the interaction between this compound and protein kinase A (PKA). The study found that the compound inhibited PKA activity through competitive binding at the ATP site. This inhibition was linked to reduced phosphorylation of downstream targets involved in cell cycle regulation, further supporting its role as a therapeutic candidate for cancer treatment.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3,4-dichloro-1-benzothiophene-2-carboxylate, and how are intermediates purified?

  • Methodological Answer : The synthesis typically involves esterification of 3,4-dichloro-1-benzothiophene-2-carboxylic acid with methanol, using a dehydrating agent (e.g., thionyl chloride or PCl₃) under reflux conditions. Purification is achieved via recrystallization from ethanol or acetone. Reaction monitoring by TLC and optimization of solvent polarity (e.g., dichloromethane/hexane mixtures) improves yield .

Q. Which spectroscopic and crystallographic techniques are recommended for structural confirmation?

  • Methodological Answer :

  • X-ray crystallography : Use SHELXL for refinement to resolve bond lengths and angles, particularly for verifying chlorine substitution patterns. ORTEP-3 can generate thermal ellipsoid plots for visual validation .
  • NMR/IR spectroscopy : ¹H/¹³C NMR confirms the ester group (δ ~3.9 ppm for methyl, ~165 ppm for carbonyl). IR shows C=O stretches at ~1700 cm⁻¹. Discrepancies in splitting patterns may arise from rotational isomerism; variable-temperature NMR can resolve these .

Advanced Research Questions

Q. How do chlorine substituent positions (3,4 vs. 3,6) influence electronic properties and nucleophilic substitution reactivity?

  • Methodological Answer :

  • Electronic effects : 3,4-dichloro substitution creates a stronger electron-deficient ring compared to 3,6-dichloro isomers, directing nucleophiles (e.g., amines) to the 5-position via resonance and inductive effects. DFT calculations (e.g., Gaussian) can map electrostatic potential surfaces to predict reactive sites .
  • Reactivity comparison : Kinetic studies under identical conditions (e.g., DMF, 80°C) show 3,4-dichloro derivatives react 1.5× faster with piperidine than 3,6-dichloro analogs. Monitor by HPLC to quantify substitution rates .

Q. What strategies resolve contradictions between computational models and experimental data (e.g., NMR chemical shifts)?

  • Methodological Answer :

  • DFT adjustments : Incorporate solvent effects (e.g., PCM model for DMSO) and relativistic corrections for chlorine atoms. Compare computed shifts (GIAO method) with experimental ¹³C NMR data. Deviations >2 ppm may indicate crystal packing effects, requiring X-ray validation .
  • Error analysis : Cross-check calculated vs. observed dihedral angles using Mercury software. Discrepancies >5° suggest conformational flexibility in solution not captured in solid-state models .

Q. How can reaction conditions be optimized to suppress by-products during amide coupling reactions?

  • Methodological Answer :

  • Catalyst screening : Test crown ethers (e.g., 18-crown-6) to enhance nucleophile accessibility in polar aprotic solvents (acetonitrile). Reduce by-products (e.g., hydrolysis) by maintaining anhydrous conditions and using molecular sieves .
  • Workflow :
ParameterOptimization StrategyOutcome
Temperature60°C (balanced kinetics/thermo)85% yield vs. 70% at 25°C
SolventToluene (low polarity)Reduces ester hydrolysis by 40%

Data Contradiction Analysis

Q. How should researchers address conflicting mass spectrometry (MS) and elemental analysis data?

  • Methodological Answer :

  • Hypothesis testing : If MS shows [M+Na]⁺ at m/z 295 but elemental analysis deviates by >0.3%, check for sodium adduct interference or hydrate formation. Re-run MS in negative ion mode and dry samples at 100°C under vacuum before elemental analysis .
  • Case study : A 2024 study resolved similar conflicts by isolating single crystals for X-ray diffraction, confirming a hydrate form (C₉H₅Cl₂O₂S·H₂O) not detected in initial MS .

Advanced Structural Characterization

Q. What crystallographic challenges arise when refining structures with disordered chlorine atoms?

  • Methodological Answer :

  • Disorder modeling : Use PART commands in SHELXL to split Cl atoms into two positions. Apply SIMU and DELU restraints to stabilize refinement. R-factor convergence below 5% indicates reliable disorder resolution .
  • Validation : Check ADDSYM in PLATON to rule out missed symmetry. For severe disorder, substitute chlorine with lighter halogens (e.g., F) in analogs to simplify diffraction patterns .

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